

Technical Guide: 3- ((Isopropylamino)methyl)benzotrile

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Compound of Interest

	3-
Compound Name:	((Isopropylamino)methyl)benzotrile
	le
CAS No.:	90389-99-4
Cat. No.:	B1348405

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Executive Summary & Chemical Identity

3-((Isopropylamino)methyl)benzotrile is a bifunctional pharmacophore building block characterized by a secondary amine linked to a benzotrile core. While often referenced in high-throughput screening libraries or patent literature as an intermediate, it lacks a widely indexed commodity CAS number in public repositories, classifying it as a Custom Synthesis Target or Rare Chemical Entity.

This guide serves as a definitive protocol for the synthesis, characterization, and application of this compound in medicinal chemistry, specifically for researchers designing ligands for G-protein coupled receptors (GPCRs) or monoamine transporter inhibitors where the N-isopropylbenzylamine motif is a privileged scaffold.

Chemical Identification

Property	Detail
IUPAC Name	3-[(Propan-2-ylamino)methyl]benzonitrile
Common Name	N-Isopropyl-3-cyanobenzylamine
CAS Number	Not Widely Indexed (Custom Synthesis Required)
Molecular Formula	C ₁₁ H ₁₄ N ₂
Molecular Weight	174.24 g/mol
SMILES	<chem>CC(C)NCC1=CC(=CC=C1)C#N</chem>
InChIKey	CMQLCPBTRMQLEP-UHFFFAOYSA-N (Predicted)
Solubility	Soluble in DCM, MeOH, DMSO; Low solubility in water (free base)

Strategic Synthesis Protocol

The most robust route to **3-((isopropylamino)methyl)benzonitrile** is via Reductive Amination. This method is preferred over direct alkylation (which leads to over-alkylation) or amide reduction (which risks reducing the nitrile group).

Core Reaction Scheme

The synthesis involves the condensation of 3-cyanobenzaldehyde with isopropylamine to form an imine intermediate, followed by selective reduction.

Critical Design Choice:

- Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Borohydride (NaBH₄). STAB is milder and allows for "one-pot" reductive amination without reducing the nitrile group or requiring strict anhydrous conditions.

Experimental Workflow (Step-by-Step)

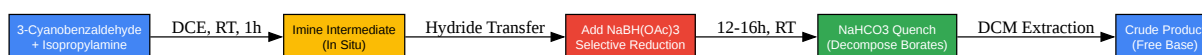
Reagents:

- 3-Cyanobenzaldehyde (1.0 equiv)
- Isopropylamine (1.1 equiv)
- Sodium Triacetoxyborohydride (1.4 equiv)
- Acetic Acid (catalytic, optional to accelerate imine formation)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

- Imine Formation: In a round-bottom flask, dissolve 3-cyanobenzaldehyde in DCE (0.2 M concentration). Add isopropylamine.[1] Stir at room temperature for 30–60 minutes under Nitrogen. Note: The solution may warm slightly due to exotherm.
- Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 10 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
- Quench: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
- Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
- Wash: Wash combined organics with Brine (1x). Dry over anhydrous Na₂SO₄. [2][3]
- Concentration: Filter and concentrate in vacuo to yield the crude oil.

Visualization: Synthesis Logic



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Caption: One-pot reductive amination workflow ensuring nitrile stability via selective borohydride reduction.

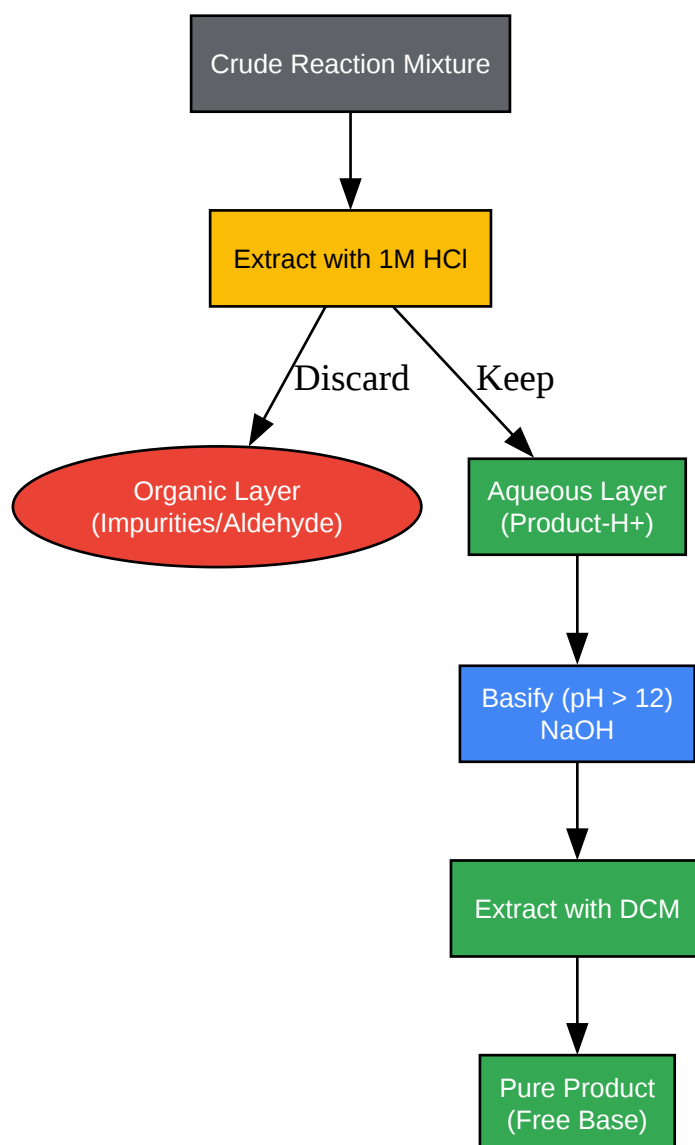
Work-up & Purification Strategy

Since the product is a secondary amine, acid-base extraction is the most efficient purification method, often avoiding the need for column chromatography.

Self-Validating Purification Protocol

- Acid Wash: Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (3x).
 - Logic: The amine product protonates and moves to the aqueous phase. Neutral impurities (unreacted aldehyde) remain in the EtOAc.
- Wash Aqueous Phase: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained neutrals.
- Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH or solid KOH.
 - Observation: The product will oil out as a cloudy emulsion.
- Final Extraction: Extract the basic aqueous mixture with DCM (3x).
- Drying: Dry over Na₂SO₄, filter, and concentrate.
- Salt Formation (Optional): For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution with HCl in Dioxane/Ether.

Visualization: Purification Logic Tree



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Caption: Acid-base extraction logic to isolate the secondary amine from neutral organic impurities.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Technique	Expected Signal / Observation	Interpretation
IR Spectroscopy	$\sim 2230\text{ cm}^{-1}$ (Strong, Sharp)	Diagnostic C \equiv N stretch. Confirms nitrile integrity.
^1H NMR (CDCl_3)	δ 1.1 ppm (d, 6H)	Isopropyl methyl groups (-CH(CH $_3$) $_2$).
δ 2.8-2.9 ppm (sept, 1H)	Isopropyl methine proton (-CH(CH $_3$) $_2$).	
δ 3.8 ppm (s, 2H)	Benzylic methylene (-CH $_2$ -NH-).	
δ 7.4-7.7 ppm (m, 4H)	Aromatic protons (meta-substitution pattern).	
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 175.1$	Protonated molecular ion.

Applications in Drug Discovery

3-((Isopropylamino)methyl)benzonitrile serves as a versatile "linker" and pharmacophore in two primary domains:

- **Bioisostere Development:** The N-isopropylbenzylamine motif acts as a lipophilic amine core. The nitrile group is a "masked" functionality that can be:
 - Hydrolyzed to a Carboxamide (primary amide).
 - Converted to a Tetrazole (carboxylic acid bioisostere) via cycloaddition with sodium azide.
 - Reduced to a Benzylamine (forming a diamine linker).
- **Calcium Sensing Receptor (CaSR) Modulators:** Compounds with similar N-benzyl-isopropylamine cores (e.g., NPS R-568) are known calcilytics. This specific intermediate allows for the exploration of meta-substituted vectors on the benzene ring, optimizing potency and metabolic stability.

- Monoamine Transporter Ligands: The structural similarity to trace amines suggests potential affinity for TAAR1 or secondary binding sites on SERT/DAT, making it a valuable probe for neuropsychiatric drug discovery.

References

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